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Introduction
Brensocatib (formerly known as AZD7986) is a first-in-class, oral, reversible inhibitor of

Dipeptidyl Peptidase 1 (DPP-1), also known as Cathepsin C. Developed by Insmed

Incorporated, it represents a novel therapeutic approach for the treatment of neutrophil-driven

inflammatory diseases. Its primary indication is for non-cystic fibrosis bronchiectasis (NCFBE),

a chronic lung disease characterized by permanent airway dilation, recurrent infections, and

inflammation. Brensocatib has undergone extensive preclinical and clinical evaluation,

including the Phase 2 WILLOW and Phase 3 ASPEN trials, which have demonstrated its

potential to reduce the frequency of pulmonary exacerbations and slow lung function decline in

patients with NCFBE.[1][2][3][4][5] This technical guide provides an in-depth overview of the

discovery, synthesis, mechanism of action, and key experimental data for brensocatib.

Mechanism of Action
Brensocatib's therapeutic effect stems from its potent and selective inhibition of DPP-1, a

lysosomal cysteine protease. DPP-1 plays a crucial role in the maturation of several neutrophil

serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin

G (CatG). These NSPs are synthesized as inactive zymogens (pro-NSPs) in neutrophil

precursors within the bone marrow. DPP-1 activates these pro-NSPs by cleaving an N-terminal

dipeptide.
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In chronic inflammatory conditions like NCFBE, an overabundance of activated neutrophils in

the airways leads to excessive release of active NSPs. This protease-antiprotease imbalance

contributes to tissue damage, inflammation, and the cycle of recurrent infections. By inhibiting

DPP-1 in the bone marrow, brensocatib prevents the activation of NSPs, thereby reducing the

levels of active NE, PR3, and CatG in circulating neutrophils. This targeted approach mitigates

the downstream inflammatory cascade and tissue destruction associated with excessive NSP

activity.[2][6][7]
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Brensocatib's mechanism of action via DPP-1 inhibition.

Discovery and Synthesis
The discovery of brensocatib was the result of a medicinal chemistry effort to identify a potent

and selective DPP-1 inhibitor with favorable pharmacokinetic properties. The synthesis of

brensocatib involves a multi-step process, with a key step being the construction of the

amidoacetonitrile moiety. A potential manufacturing route has been described in the literature.

[6]

The synthesis commences with the preparation of key intermediates. One of the final steps

involves the coupling of (S)-1,4-oxazepane-2-carboxamide with (S)-2-amino-3-(4-(3-methyl-2-

oxo-2,3-dihydrobenzo[d]oxazol-5-yl)phenyl)propanenitrile. The synthesis has been scaled up to

the multi-gram level, demonstrating its feasibility for clinical and commercial production.
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Simplified synthetic scheme of brensocatib.

Experimental Protocols
This section outlines the key experimental methodologies used in the characterization of

brensocatib.

DPP-1 Inhibition Assay (U937 Cell-Based)
This assay assesses the cellular potency of brensocatib in inhibiting DPP-1 activity in a human

monocytic cell line that expresses DPP-1.

Cell Line: U937 human monocytic cells.

Procedure:

U937 cells are plated in 384-well plates.

Cells are incubated with varying concentrations of brensocatib for a specified period (e.g.,

60 minutes at 37°C).

A fluorogenic DPP-1 substrate (e.g., Gly-Phe-AFC) is added to the wells.

The fluorescence intensity is measured over time using a plate reader.

The rate of substrate cleavage is calculated, and IC50 values are determined by plotting

the percent inhibition against the logarithm of the inhibitor concentration.[8]

Neutrophil Elastase (NE) Activity Assay in Sputum
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This assay quantifies the activity of NE, a downstream target of DPP-1, in patient sputum

samples to assess the pharmacodynamic effect of brensocatib.

Sample Processing:

Sputum samples are collected from patients.

The sputum is treated with a reducing agent (e.g., dithiothreitol - DTT) to break down

disulfide bonds and homogenize the sample.

The processed sputum is centrifuged, and the supernatant is collected for analysis.[9]

Assay Procedure:

A fluorogenic NE substrate is added to the processed sputum supernatant in a microplate.

The plate is incubated, and the fluorescence is measured kinetically.

A standard curve is generated using purified NE of known concentrations to quantify the

NE activity in the samples.[9][10]
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General experimental workflow for brensocatib characterization.

Quantitative Data
The following tables summarize the key quantitative data for brensocatib from preclinical and

clinical studies.

Table 1: In Vitro Potency of Brensocatib (AZD7986)

Assay Species IC50 (nM) pIC50

DPP-1 Enzymatic

Assay
Human - 6.85

Mouse - 7.6

Rat - 7.7

Dog - 7.8

Rabbit - 7.8

U937 Cell-Based

DPP-1 Assay
Human ~100 ~7

NE Activation in

CD34+ cells
Human 61.7 ~7.2

PR3 Activation in

CD34+ cells
Human 208.9 ~6.7

CatG Activation in

CD34+ cells
Human 114.8 ~6.9

Data sourced from MedChemExpress and other publications.[2]

Table 2: Clinical Efficacy of Brensocatib in Non-Cystic Fibrosis Bronchiectasis (WILLOW and

ASPEN Trials)
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Endpoint Trial
Brensocatib 10
mg

Brensocatib 25
mg

Placebo

Annualized Rate

of Pulmonary

Exacerbations

ASPEN 1.02 1.04 1.29

Rate Ratio vs.

Placebo
ASPEN 0.79 (p=0.004) 0.81 (p=0.005) -

Time to First

Exacerbation

(Hazard Ratio)

WILLOW 0.58 (p=0.029) 0.62 (p=0.046) -

Reduction in

Sputum NE

Activity vs.

Placebo

WILLOW 86% 91% -

Change in FEV1

at Week 52 (mL)
ASPEN -50 -24 -62

Difference vs.

Placebo (mL)
ASPEN 11 (p=0.38) 38 (p=0.04) -

Data compiled from publications of the WILLOW and ASPEN clinical trials.[1][2][5]

Conclusion
Brensocatib is a promising, first-in-class DPP-1 inhibitor with a well-defined mechanism of

action that addresses the underlying neutrophilic inflammation in non-cystic fibrosis

bronchiectasis. Its discovery and synthesis have been well-documented, and extensive clinical

trials have provided robust evidence of its efficacy and safety. The quantitative data from in

vitro and in vivo studies demonstrate its potent inhibition of DPP-1 and the subsequent

reduction in neutrophil serine protease activity. For researchers and drug development

professionals, brensocatib serves as a significant example of a successful targeted therapy for

a chronic inflammatory disease with high unmet medical need. Further research may explore

its potential in other neutrophil-mediated conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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